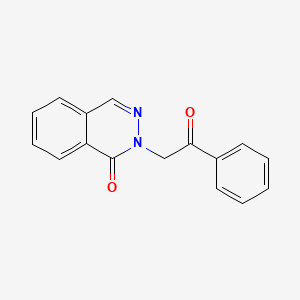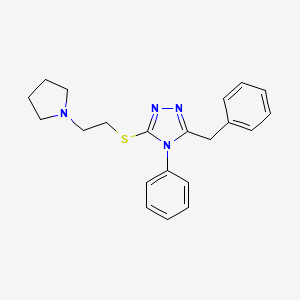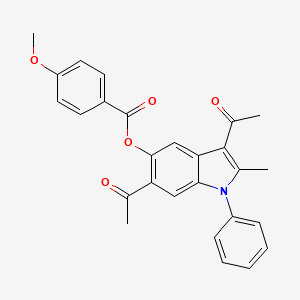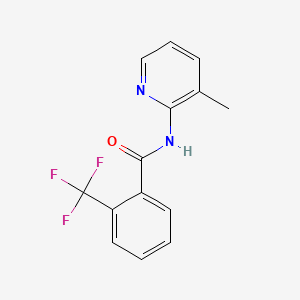![molecular formula C19H18N4O2 B13375693 N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375693.png)
N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives, followed by acylation with propanoyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation and acylation steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The hydrazine linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The hydrazine linkage may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- N-(4-((2-(1H-indol-3-ylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-(4-((2-(1H-indol-3-ylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propanamide group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct chemical properties.
属性
分子式 |
C19H18N4O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C19H18N4O2/c1-2-18(24)22-15-9-7-13(8-10-15)19(25)23-21-12-14-11-20-17-6-4-3-5-16(14)17/h3-12,20H,2H2,1H3,(H,22,24)(H,23,25)/b21-12+ |
InChI 键 |
BDYHKKOJHHCVRP-CIAFOILYSA-N |
手性 SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Isobutyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375623.png)

![3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375632.png)

![6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B13375644.png)
![5-(4-chloro-3-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13375645.png)
![N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B13375656.png)
![2-{[5-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B13375664.png)
![{2-[(Benzylamino)methyl]phenoxy}acetic acid](/img/structure/B13375665.png)
![1-(3-chlorobenzyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13375666.png)

![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375681.png)
